Compound Description: ABT-670 is a potent, orally bioavailable dopamine D4 agonist investigated for the treatment of erectile dysfunction. [] It exhibits superior oral bioavailability compared to the first-generation clinical candidate ABT-724. [] ABT-670 demonstrates comparable efficacy, safety, and tolerability to ABT-724. [] The N-oxy-2-pyridinyl moiety contributes to its agonist function and reduces metabolism rates, enhancing its bioavailability. []
Relevance: ABT-670 shares a structural similarity with 2-(4-methyl-1-piperidinyl)-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide in the presence of a benzamide core structure and a substituted piperidine ring. Both compounds feature a nitrogen-containing heterocyclic ring system attached to the benzamide, highlighting their structural relationship. []
cis- and trans-isomers of N-(3-methyl-1-[2-(1,2,3,4-tetrahydro)naphthyl]-4-piperidinyl)-N-phenylpropanamide
Compound Description: These are fentanyl analogues where the N-phenethyl substituent is conformationally restrained by incorporation into a tetrahydronaphthyl ring system. [] Both isomers display an equatorial conformation of the tetrahydronaphthyl moiety concerning the piperidine ring. [] The propanilido group also adopts an equatorial and antiperiplanar orientation. [] This conformational restraint is believed to impact the interaction of these fentanyl analogues with opiate receptors. []
Relevance: These fentanyl analogues share a common structural feature with 2-(4-methyl-1-piperidinyl)-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, namely the presence of a substituted piperidine ring linked to a benzamide core. This structural similarity, although differing in substituents and overall complexity, classifies them as related compounds. []
Compound Description: This compound is the subject of several patents describing its synthesis and use in treating diseases caused by deregulated protein kinase activity. [, , , ] The compound exhibits novel solid forms with potential therapeutic applications. [, , , ]
Relevance: This compound shares the benzamide core structure with 2-(4-methyl-1-piperidinyl)-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide. Both compounds contain a substituted piperazine ring, classifying them as structurally related benzamides. [, , , ]
Compound Description: This benzamide derivative exists in novel hydrate and polymorph forms. [, ] These forms have potential use as drugs, particularly in treating autoimmune diseases. [, ] The specific pharmacological activity and mechanism of action are not explicitly detailed in the provided abstracts.
Relevance: This compound and 2-(4-methyl-1-piperidinyl)-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide are both substituted benzamide derivatives with a piperidine ring. The presence of this common structural motif categorizes them as structurally related compounds within the benzamide class. [, ]
Compound Description: JDTic is a potent and selective κ opioid receptor agonist with a Ke of 0.02 nM. [] It shows high selectivity for the κ receptor over μ and δ opioid receptors. [] In vitro ADME studies, along with calculated parameters such as TPSA, clogP, and logBB, suggest its potential for development as a treatment for CNS disorders. []
Minocycline
Compound Description: Minocycline, a tetracycline derivative, exhibits neuroprotective and anti-inflammatory properties. [] It acts as a direct and competitive inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) with a Ki of 13.8 ± 1.5 nM. [] Minocycline blocks neuronal death, NAD+ depletion, and poly(ADP-ribose) formation induced by genotoxic agents. [] Its neuroprotective effects are potentially attributed to PARP-1 inhibition. []
Relevance: While minocycline is structurally distinct from 2-(4-methyl-1-piperidinyl)-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, its inclusion is relevant because the paper discussing minocycline highlights the therapeutic potential of targeting PARP-1. [] This suggests a possible research direction for investigating 2-(4-methyl-1-piperidinyl)-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, focusing on its potential interaction with PARP-1 or related pathways as a mechanism for its biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.